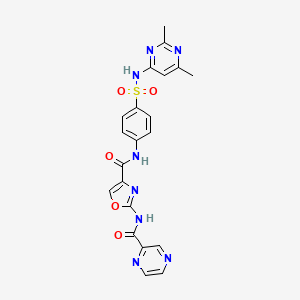![molecular formula C25H28N4O4 B2551409 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251670-17-3](/img/structure/B2551409.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is an intricate organic compound. Structurally, it integrates a pyrido[4,3-d]pyrimidine core, adorned with benzyl, methyl, and acetamide moieties, and features notable substitution patterns on its phenyl ring. Given its composite structure, the compound is of great interest within organic and medicinal chemistry fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrimidine Core Synthesis: : The preparation begins with the assembly of the pyrido[4,3-d]pyrimidine core. Typically, this involves cyclization reactions starting from suitably substituted pyridine derivatives under conditions that promote ring closure and functionalization.
Functional Group Modifications: : Benzyl and methyl groups are introduced via alkylation reactions, utilizing agents such as benzyl halides and methyl iodide. Acetamide is then appended through nucleophilic substitution, often facilitated by acyl chlorides or anhydrides under mild basic or acidic conditions. Industrial Production Methods : Industrial synthesis often optimizes these routes for scale, focusing on reaction efficiency, yield, and safety. Using flow chemistry systems to ensure consistent quality and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation to yield corresponding sulfoxide or sulfone derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Can be reduced to amines or alcohols using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution to introduce diverse functional groups under controlled conditions. Common Reagents and Conditions :
Oxidation: : m-CPBA, mild temperatures.
Reduction: : LiAlH4, dry ether solvents.
Substitution: : Use of halides, nucleophiles like amines or alkoxides. Major Products : The product palette includes sulfoxides, amines, alcohols, and substituted derivatives, expanding its utility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
This compound is notable for its diverse applications:
Chemistry: : As a versatile building block in organic synthesis.
Biology: : Modulates enzyme activity or serves as a ligand in receptor binding studies.
Medicine: : Explored for potential therapeutic properties due to its bioactive structure, including anti-inflammatory and anti-cancer activity.
Industry: : Utilized in the creation of high-performance materials or as an intermediate in the manufacture of fine chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulates cellular signaling pathways through binding interactions or inhibits enzymatic activities by blocking active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
When compared to its analogs, such as:
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dihydroxyphenyl)acetamide.
The presence of the 3,5-dimethoxyphenyl group provides distinct pharmacokinetic and dynamic properties, enhancing its potency and specificity in biological assays.
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-23-9-10-28(14-18-7-5-4-6-8-18)15-22(23)25(31)29(17)16-24(30)27-19-11-20(32-2)13-21(12-19)33-3/h4-8,11-13H,9-10,14-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMYIFQOPGMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine](/img/structure/B2551326.png)
![N-(2-ethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2551328.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)


![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2551344.png)
![2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2551346.png)

![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

